

LC-MS/MS Methodology for Pharmacokinetic Assessment of Oteseconazole

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Compound of Interest

Compound Name: Oteseconazole

Cat. No.: B609789

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Application Note

Introduction

Oteseconazole (VIVJOA®) is a potent, selective, orally bioavailable antifungal agent designed to treat and prevent recurrent vulvovaginal candidiasis (RVVC).[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme CYP51, which is crucial for the integrity of the fungal cell membrane.[3][4] Understanding the pharmacokinetic profile of **oteseconazole** is critical for optimizing dosing regimens and ensuring therapeutic efficacy. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **oteseconazole** in plasma, applicable to preclinical and clinical pharmacokinetic studies.

A validated bioanalytical method for determining **oteseconazole** concentrations in rat plasma has been established, demonstrating linearity, precision, and accuracy.[5][6][7] The methodology described herein is based on this validated preclinical assay and is suitable for supporting pharmacokinetic research in drug development.

Pharmacokinetic Profile of Oteseconazole

Oteseconazole exhibits distinct pharmacokinetic properties. In humans, the time to reach peak plasma concentration (T_{max}) is approximately 5 to 10 hours.[2][3][4] The drug is highly bound to plasma proteins (99.5-99.7%).[1][3] **Oteseconazole** does not undergo significant metabolism.[3] Excretion occurs primarily through biliary excretion into the feces (approximately

56%) and to a lesser extent in the urine (approximately 26%).^[3] The terminal half-life of **oteseconazole** is notably long, estimated to be around 138 days.^[3]

In preclinical rat studies, the pharmacokinetic parameters have also been characterized. Following oral administration, the average maximum concentration (C_{max}) was observed to be 44.864 ng/mL, with an area under the curve (AUC_{0-t}) of 1386 ng-hr/mL.^{[5][7]}

LC-MS/MS Method Summary

This method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a phenyl column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.^{[5][7]} Posaconazole is utilized as a suitable internal standard (IS) to ensure accuracy and precision.^{[5][6]} The method has been validated over a concentration range of 5-100 ng/mL in rat plasma.^{[5][7]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the validated LC-MS/MS method for **oteseconazole** in rat plasma.

Table 1: Linearity and Range^{[5][6][7]}

Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r ²)
Oteseconazole	5 - 100	0.999

Table 2: Precision and Accuracy^{[5][7]}

Quality Control Sample	Concentration (ng/mL)	Precision (%RSD)	Accuracy (%)
Lower Limit of Quantification (LLOQ)	5	5.52	94.48
Low Quality Control (LQC)	12.5	3.89	96.11
Medium Quality Control (MQC)	50	1.31	98.69
High Quality Control (HQC)	75	1.40	98.60

Table 3: Recovery[\[5\]](#)[\[7\]](#)

Analyte	Mean Recovery (%)
Oteseconazole	97.48

Table 4: Rat Pharmacokinetic Parameters[\[5\]](#)[\[7\]](#)[\[8\]](#)

Parameter	Value
C _{max}	44.864 ng/mL
AUC _{0-t}	1386 ng-hr/mL

Experimental Protocols

Materials and Reagents

- **Oteseconazole** reference standard
- Posaconazole (Internal Standard)
- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)
- Water (HPLC grade)
- Rat plasma (or other relevant biological matrix)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system (e.g., Waters 2695)[6]
- Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500)[6]
- Analytical column: Phenyl column[5][7]

Protocol 1: Sample Preparation

- Spiking of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of **oteseconazole** into blank plasma.
- Protein Precipitation: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 500 µL of internal standard stock solution (in acetonitrile) and 300 µL of acetonitrile.[6]
- Vortexing: Vortex the samples for 5-10 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 4000 RPM for 15-20 minutes to pellet the precipitated proteins.[6]
- Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:[5][7]

- Column: Phenyl column
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)
- Flow Rate: 1.0 mL/min

- Injection Volume: 10 μ L
- Run Time: 5 minutes

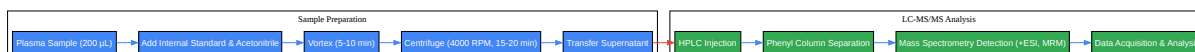
Mass Spectrometry Conditions:[5]

- Ionization Mode: Positive Electrospray Ionization (+ESI)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Vaporizer Temperature: 350 °C
- Capillary Temperature: 350 °C
- Spray Voltage: Positive
- MRM Transitions:
 - **Oteseconazole**: m/z transition to be determined based on instrument optimization
 - Posaconazole (IS): m/z transition to be determined based on instrument optimization

Data Analysis

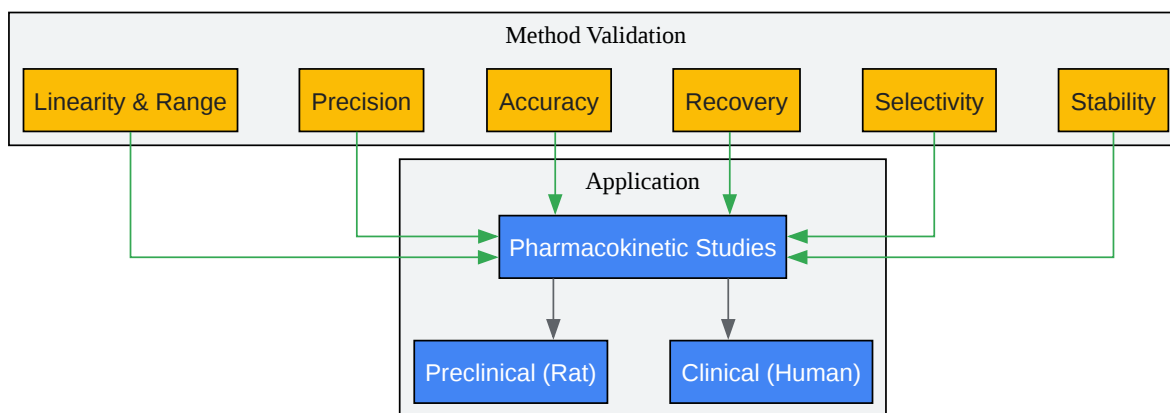
The concentration of **oteseconazole** in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Visualizations



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Caption: **Oteseconazole** Sample Preparation and LC-MS/MS Workflow.



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Caption: Method Validation and Application in Pharmacokinetic Studies.

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